molecular formula C7H9NOS B15051132 1-(5-Methyl-2-thiazolyl)-2-propanone

1-(5-Methyl-2-thiazolyl)-2-propanone

Cat. No.: B15051132
M. Wt: 155.22 g/mol
InChI Key: OPNWAGIITLOYHE-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-thiazolyl)-2-propanone is an organic compound with a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-thiazolyl)-2-propanone typically involves the reaction of 2-bromo-5-methylthiazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(5-Methyl-2-thiazolyl)-2-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thiazolyl)-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring structure allows for interactions with various molecular targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-thiazolyl)ethanol: Similar structure but with an alcohol functional group.

    4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide: A more complex thiazole derivative with additional functional groups.

Uniqueness

1-(5-Methyl-2-thiazolyl)-2-propanone is unique due to its specific combination of the thiazole ring and the propanone group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C7H9NOS/c1-5(9)3-7-8-4-6(2)10-7/h4H,3H2,1-2H3

InChI Key

OPNWAGIITLOYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CC(=O)C

Origin of Product

United States

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